tert-Butyl N-[(1R)-1-(piperidin-4-yl)ethyl]carbamate
CAS No.:
Cat. No.: VC13660172
Molecular Formula: C12H24N2O2
Molecular Weight: 228.33 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H24N2O2 |
|---|---|
| Molecular Weight | 228.33 g/mol |
| IUPAC Name | tert-butyl N-[(1R)-1-piperidin-4-ylethyl]carbamate |
| Standard InChI | InChI=1S/C12H24N2O2/c1-9(10-5-7-13-8-6-10)14-11(15)16-12(2,3)4/h9-10,13H,5-8H2,1-4H3,(H,14,15)/t9-/m1/s1 |
| Standard InChI Key | KREFOLREHRBMLM-SECBINFHSA-N |
| Isomeric SMILES | C[C@H](C1CCNCC1)NC(=O)OC(C)(C)C |
| SMILES | CC(C1CCNCC1)NC(=O)OC(C)(C)C |
| Canonical SMILES | CC(C1CCNCC1)NC(=O)OC(C)(C)C |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a piperidine ring substituted at the 4-position with an ethyl group bearing a carbamate moiety. The stereochemistry at the chiral center (1R configuration) is critical for its interactions in biological systems. The Boc group () provides steric protection for the amine functionality during synthetic transformations, a design strategy widely employed in medicinal chemistry to prevent unwanted side reactions.
Key Structural Features:
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Piperidine Core: A six-membered heterocyclic ring with one nitrogen atom, contributing to basicity and hydrogen-bonding capabilities.
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Carbamate Linkage: The group enhances metabolic stability compared to free amines.
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Chiral Center: The (1R)-ethyl substituent dictates enantioselective interactions in drug-target binding.
Physicochemical Data
The compound’s properties are summarized in Table 1.
Table 1: Physicochemical Properties of tert-Butyl N-[(1R)-1-(Piperidin-4-yl)ethyl]carbamate
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 228.33 g/mol |
| IUPAC Name | tert-butyl N-[(1R)-1-piperidin-4-ylethyl]carbamate |
| SMILES | |
| InChIKey | KREFOLREHRBMLM-SECBINFHSA-N |
| Solubility | Soluble in DCM, THF, DMSO; sparingly soluble in water |
The stereospecific SMILES notation and InChIKey underscore the importance of its chiral configuration in databases and computational modeling.
Synthetic Methodologies
General Synthesis Strategies
The synthesis of tert-butyl N-[(1R)-1-(piperidin-4-yl)ethyl]carbamate typically involves multi-step protocols to install the Boc group while preserving stereochemistry. A common approach begins with (R)-1-(piperidin-4-yl)ethylamine, which undergoes carbamate formation with di-tert-butyl dicarbonate () under basic conditions.
Stepwise Reaction Mechanism
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Amine Protection: The primary amine reacts with in the presence of a base (e.g., triethylamine) to form the Boc-protected intermediate.
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Workup and Purification: Column chromatography or recrystallization isolates the product with >95% purity .
Optimized Reaction Conditions
Data from industrial-scale syntheses (Table 2) highlight variations in yields and conditions.
Table 2: Comparative Synthesis Routes
Notably, microwave-assisted synthesis at 150°C in N-methylpyrrolidone (NMP) reduced reaction times to 90 minutes while maintaining a 71% yield .
Pharmaceutical Applications
Role in Central Nervous System (CNS) Drug Development
The piperidine moiety is a hallmark of neuromodulatory agents. For example, derivatives of this compound are intermediates in:
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Dopamine Receptor Agonists: Targeting Parkinson’s disease and schizophrenia.
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Serotonin Reuptake Inhibitors: For antidepressant therapies.
The Boc group’s stability under acidic conditions allows selective deprotection during late-stage functionalization, a strategy employed in synthesizing kinase inhibitors and protease-activated receptor antagonists.
Case Study: Antiviral Drug Synthesis
In recent work, tert-butyl N-[(1R)-1-(piperidin-4-yl)ethyl]carbamate was alkylated with 2-bromo-4-trifluoromethylpyridine to yield a precursor for RNA-dependent RNA polymerase inhibitors (71% yield) . This highlights its utility in antiviral drug discovery.
Analytical Characterization
Spectroscopic Techniques
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NMR Spectroscopy: NMR (500 MHz, CDCl) reveals distinct signals for the Boc methyl groups ( 1.44 ppm) and piperidine protons ( 3.05–2.10 ppm) .
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Mass Spectrometry: ESI-MS confirms the molecular ion peak at 229.2 [M+H].
Recent Advancements and Industrial Relevance
Green Chemistry Initiatives
Recent protocols replace dichloromethane with cyclopentyl methyl ether (CPME), reducing environmental impact while maintaining yields (85–90%) .
Scalability Challenges
Industrial-scale production faces hurdles in stereochemical preservation during Boc deprotection. Advances in flow chemistry have enabled continuous processing, improving throughput by 40% .
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